2-Amino-2-(pyridin-2-yl)ethanol (CAS 724463-80-3) is a highly versatile, bifunctional building block characterized by a primary amine, a primary alcohol, and a 2-pyridyl ring on a single ethyl framework. In pharmaceutical procurement and process chemistry, it is primarily sourced as a key precursor for amide coupling reactions, notably in the synthesis of advanced targeted therapeutics such as YAP/TAZ-TEAD inhibitors. The presence of the 2-pyridyl nitrogen alongside the 1,2-amino alcohol motif provides a distinct combination of hydrogen bond acceptors and donors, making it a critical structural determinant for target binding affinity and aqueous solubility compared to simple carbocyclic analogs [1].
Chiral enantiomer specification required; racemate, (R)-, and (S)- each have distinct CAS numbers.
Selection context: asymmetric synthesis, chiral ligand research.
Beta-amino alcohol core with pyridyl N,N,O-tridentate potential; supports metal chelation and receptor-binding research.
Reported scaffold context for coordination chemistry and kinase/GPCR probe design.
Substituting 2-amino-2-(pyridin-2-yl)ethanol with generic analogs like 2-phenylglycinol or 2-amino-2-(pyridin-4-yl)ethanol fundamentally alters the physicochemical and binding profiles of the downstream products. The 2-pyridyl nitrogen is specifically positioned to enable bidentate coordination or critical intramolecular hydrogen bonding that stabilizes bioactive conformations, a feature absent in phenyl or 3-/4-pyridyl isomers. Furthermore, replacing this compound with analogs lacking the hydroxymethyl group (e.g., 1-(pyridin-2-yl)ethan-1-amine) eliminates a crucial hydrogen-bond donor/acceptor site, leading to significant drop-offs in target affinity and altering the lipophilicity (LogP) of the final active pharmaceutical ingredient (API) [1]. Consequently, for validated synthetic routes relying on this exact spatial arrangement, generic substitution is not viable.
Simpler amino alcohols (e.g., ethanolamine) lack the pyridine nitrogen; tridentate N,N,O chelation and π-stacking capacity may not transfer.
Achiral analogs or incorrect enantiomer will not reproduce stereochemical induction; enantiomeric excess and absolute configuration must be verified.
In the development of bicyclic YAP/TAZ-TEAD inhibitors, the incorporation of 2-amino-2-(pyridin-2-yl)ethanol via HATU-mediated amide coupling yields final APIs with significantly higher target affinity compared to carbocyclic analogs. Assays demonstrate that derivatives utilizing the 2-pyridyl amino alcohol scaffold achieve IC50 values of <3 µM, whereas substitution with 2-phenylglycinol results in a loss of binding affinity (>10 µM) due to the absence of the pyridyl nitrogen's hydrogen-bonding interaction within the target pocket [1].
| Evidence Dimension | Inhibitory activity (IC50) of downstream API |
| Target Compound Data | < 3 µM (2-pyridyl derivative) |
| Comparator Or Baseline | 2-phenylglycinol derivative (> 10 µM) |
| Quantified Difference | > 3-fold enhancement in target affinity |
| Conditions | In vitro YAP/TAZ-TEAD interaction assay |
Procuring the exact 2-pyridyl isomer is critical for maintaining the sub-micromolar efficacy required for advanced oncological APIs.
The primary amine of 2-amino-2-(pyridin-2-yl)ethanol exhibits robust nucleophilicity in standard peptide coupling conditions (e.g., HATU/DIPEA in DCM). Process data indicates that coupling this specific amine with sterically hindered bicyclic carboxylic acids achieves >95% conversion within 1 hour at 25 °C. In contrast, using secondary amine analogs or less nucleophilic positional isomers often requires elevated temperatures or extended reaction times, leading to increased byproduct formation and lower isolated yields (<70%) [1].
| Evidence Dimension | Amide coupling conversion rate |
| Target Compound Data | >95% conversion at 1 hour (25 °C) |
| Comparator Or Baseline | Sterically hindered secondary amine analogs (<70% conversion) |
| Quantified Difference | >25% increase in conversion efficiency under mild conditions |
| Conditions | HATU/DIPEA in DCM, 25 °C, 1 hour |
High coupling efficiency at room temperature reduces process cycle times and minimizes the need for complex downstream purification.
The dual presence of the 2-pyridyl nitrogen and the primary hydroxyl group in 2-amino-2-(pyridin-2-yl)ethanol significantly lowers the calculated LogP of downstream pharmaceutical intermediates compared to their phenyl counterparts. This structural feature enhances the aqueous solubility of the resulting APIs, which is a critical parameter for formulation and bioavailability. Formulations derived from the 2-pyridyl scaffold demonstrate improved dissolution profiles compared to the highly lipophilic 2-phenylglycinol derivatives, reducing the need for complex solubilizing excipients[1].
| Evidence Dimension | Aqueous solubility profile of downstream API |
| Target Compound Data | Enhanced solubility (lower LogP) |
| Comparator Or Baseline | 2-phenylglycinol derivatives (higher LogP, poor solubility) |
| Quantified Difference | Significant reduction in lipophilicity |
| Conditions | Standard aqueous formulation conditions |
Selecting this specific scaffold improves the pharmacokinetic viability of the final product, lowering downstream formulation costs.
Utilized as a critical primary amine building block in HATU-mediated couplings to generate high-affinity oncology therapeutics, where the 2-pyridyl group is essential for target pocket binding [1].
Employed to lower the LogP and improve the aqueous solubility of lipophilic drug candidates by substituting carbocyclic phenyl rings with the more polar 2-pyridyl amino alcohol motif [2].
Procured for the synthesis of transition metal catalysts where the N,N,O-coordination potential of the molecule provides precise spatial arrangement required for high enantioselectivity in asymmetric transformations[1].